molecular formula C19H12ClFN2OS2 B3628874 (5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3628874
M. Wt: 402.9 g/mol
InChI Key: UCGNZTZCGQPFMS-CAOOACKPSA-N
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Description

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a thiazolidinone ring, a chlorofluorophenyl group, and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring. This intermediate is then reacted with 1-methyl-1H-indole-3-carbaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-chloro-4-fluorophenyl)-5-(2-methyl-1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the chlorofluorophenyl and indole groups contributes to its potential as a versatile compound in various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS2/c1-22-10-11(13-4-2-3-5-16(13)22)8-17-18(24)23(19(25)26-17)12-6-7-15(21)14(20)9-12/h2-10H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNZTZCGQPFMS-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

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